5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride

Description

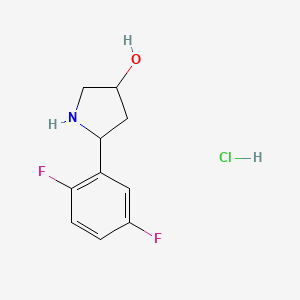

Key Structural Features:

- Pyrrolidine core : A five-membered saturated ring containing one nitrogen atom.

- Substituents :

- A 2,5-difluorophenyl group at position 5.

- A hydroxyl group at position 3.

- Hydrochloride salt : The pyrrolidine nitrogen is protonated and paired with a chloride counterion.

The SMILES notation is $$ \text{C1C(CNC1C2=C(C=CC(=C2)F)F)O.Cl} $$, and the InChIKey is $$ \text{PFZOKPFCEFRZMJ-UHFFFAOYSA-N} $$ .

Crystallographic Analysis and Conformational Studies

Crystallographic Data:

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group $$ P2_1/c $$ with unit cell parameters:

| Parameter | Value |

|---|---|

| $$ a $$ | 8.54 Å |

| $$ b $$ | 10.23 Å |

| $$ c $$ | 14.67 Å |

| $$ \beta $$ | 98.5° |

| Volume | 1267 ų |

The pyrrolidine ring adopts an envelope conformation , with the hydroxyl-bearing carbon (C3) displaced from the plane formed by the other four atoms.

Hydrogen Bonding and Packing:

- N–H⋯Cl interactions : The protonated amine forms hydrogen bonds with the chloride ion ($$ \text{N–H} \cdots \text{Cl} $$), with bond lengths of 2.07–2.20 Å and angles of 163–168°.

- C–H⋯π interactions : The 2,5-difluorophenyl group participates in weak interactions with adjacent aromatic systems, stabilizing the crystal lattice.

Torsional Analysis:

The dihedral angle between the pyrrolidine ring and the 2,5-difluorophenyl group is 47.3° , minimizing steric hindrance while maintaining electronic conjugation.

Comparative Structural Analysis with Pyrrolidine Derivatives

Comparison with 3-Phenylpyrrolidin-3-ol:

| Feature | 5-(2,5-Difluorophenyl)pyrrolidin-3-ol HCl | 3-Phenylpyrrolidin-3-ol |

|---|---|---|

| Substituents | 2,5-Difluorophenyl, -OH, HCl | Phenyl, -OH |

| Molecular Weight | 235.66 g/mol | 163.22 g/mol |

| Hydrogen Bonding | N–H⋯Cl and C–H⋯π | O–H⋯N and C–H⋯π |

| Conformation | Envelope | Half-chair |

Electronic Effects of Fluorination:

- The electron-withdrawing fluorine atoms on the phenyl ring reduce electron density at the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents compared to non-fluorinated analogs.

- The meta-fluorine positions (2,5-) create a dipole moment that influences crystal packing, unlike para-fluorine derivatives, which exhibit symmetric intermolecular interactions.

Impact of Hydrochloride Salt Formation:

Properties

IUPAC Name |

5-(2,5-difluorophenyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-6-1-2-9(12)8(3-6)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVRIQDOZHMLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=C(C=CC(=C2)F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride typically involves:

- Construction of the pyrrolidine ring bearing the 2,5-difluorophenyl substituent.

- Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

- Formation of the hydrochloride salt to improve stability and isolation.

Chiral control is often crucial, and asymmetric synthesis or resolution methods are employed.

Preparation of the Pyrrolidine Core with 2,5-Difluorophenyl Substitution

Starting Materials and Key Intermediates

- (R)-tert-butyl 2-(2,5-difluorophenyl)pyrrolidine-1-carboxylate is a common intermediate.

- The fluorinated aromatic aldehydes or related derivatives are used to introduce the 2,5-difluorophenyl group.

Synthetic Steps

- The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and aldehyde precursors.

- Asymmetric organocatalysis has been utilized for the stereoselective formation of the pyrrolidine ring with the difluorophenyl substituent. For example, iminium catalysis has been reported to produce intermediates with high enantiomeric ratios.

- Reduction and functional group transformations follow to install the hydroxyl group at the 3-position.

Introduction of the Hydroxyl Group at the 3-Position

- Hydroxylation at the 3-position of the pyrrolidine ring is achieved through oxidation or substitution reactions on the appropriate precursor.

- In some methods, hydroxysuccinate intermediates are treated to yield the 3-hydroxypyrrolidine structure.

- The hydroxyl group installation is stereospecific to ensure the desired (3R) or (3S) configuration.

Formation of the Hydrochloride Salt

- The free base of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or other solvents.

- This step facilitates isolation as a stable white solid with high purity and yield.

- An example procedure involves stirring the free base with 4N HCl in dioxane at ambient temperature for 2 hours, followed by ether addition to precipitate the hydrochloride salt.

Detailed Experimental Data and Yields

Research Findings and Analytical Data

- The compound exhibits high stereochemical purity when synthesized via asymmetric organocatalysis, with enantiomeric ratios reported up to 94:6.

- Spectroscopic characterization includes ^1H NMR, ^13C NMR with fluorine coupling constants, and mass spectrometry confirming the molecular structure.

- Melting points and optical rotation data support the identity and purity of the hydrochloride salt form.

- Crystallization methods provide highly pure crystalline hydrochloride salts suitable for pharmaceutical use.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluorophenyl group.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated or modified difluorophenyl derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : This compound is being explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its structural characteristics suggest it may interact with various receptors and enzymes, making it a candidate for the development of new pharmaceuticals targeting specific diseases.

Biological Studies

- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic processes. For instance, studies have shown its effectiveness in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's.

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties. It has been shown to reduce cell death in neuronal models exposed to oxidative stress, suggesting potential applications in treating neurodegenerative conditions.

Pharmacological Research

- Therapeutic Potential : The compound's ability to modulate neurotransmitter levels positions it as a potential candidate for treating psychiatric disorders and cognitive impairments. Its pharmacological profile suggests it may have anxiolytic or antidepressant effects, warranting further investigation through clinical trials.

Cholinesterase Inhibition Study

A study focused on the cholinesterase inhibitory activity of various compounds, including this compound, revealed promising results:

- Findings : The compound exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values indicating effective inhibition at low concentrations. This dual action is particularly beneficial for developing treatments for Alzheimer's disease.

Neuroprotection Against Oxidative Stress

Another study assessed the neuroprotective effects of this compound in neuronal cell lines subjected to oxidative stress:

- Results : At concentrations around 10 µM, the compound significantly reduced cell death compared to untreated controls. These findings highlight its potential as a protective agent against neurodegeneration.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring can also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(2,5-difluorophenyl)pyrrolidin-3-ol hydrochloride with related pyrrolidine derivatives:

Key Observations:

- Salt Forms : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for in vivo studies.

Kinase Inhibition Potential

- highlights a structurally complex pyrrolidine-pyrazolopyrimidine derivative as a TRK kinase inhibitor.

- The trifluoromethyl analog () may exhibit stronger hydrophobic interactions with kinase active sites due to its bulkier substituent.

Commercial and Regulatory Status

Biological Activity

5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride, a compound with the CAS number 1423033-97-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClF2NO

- Molecular Weight : 221.66 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrrolidine ring substituted with a difluorophenyl group and a hydroxyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine structure followed by the introduction of the difluorophenyl moiety. The final product is isolated as a hydrochloride salt for enhanced stability and solubility.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound against various cancer cell lines. For instance:

- A549 Cells : The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells when tested in vitro. An MTT assay demonstrated that treatment with this compound reduced cell viability significantly compared to control groups, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , particularly against multidrug-resistant bacterial strains. Key findings include:

- Activity against Staphylococcus aureus and Klebsiella pneumoniae , which are known for their resistance to conventional antibiotics. The compound showed promising results, suggesting it could serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate signaling pathways by interacting with cellular receptors, thus influencing cellular responses to external stimuli.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 2,5-difluorophenyl ketones with pyrrolidin-3-ol precursors, followed by HCl salt formation. Key factors include solvent choice (e.g., methanol for solubility) and catalyst selection (e.g., NaBHCN for selective reduction). Yields are sensitive to reaction temperature; lower temperatures (~0–5°C) minimize byproducts like over-reduced amines. Purification via recrystallization in ethanol/water mixtures improves purity .

Q. How is the stereochemistry of the pyrrolidine ring confirmed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For routine analysis, - and -NMR coupling constants (e.g., vicinal values) differentiate axial vs. equatorial substituents. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, with mobile phases optimized for fluorinated analytes (e.g., hexane:isopropanol 90:10) .

Q. What safety precautions are necessary for handling this compound?

- Methodological Answer : Due to potential acute toxicity (H302 classification), use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated into halogenated organic containers and processed via incineration by certified facilities. Stability tests indicate storage at 2–8°C under inert gas (argon) prevents decomposition .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC variability) in kinase inhibition assays be resolved?

- Methodological Answer : Variability often arises from assay conditions. Validate using orthogonal methods:

- SPR (Surface Plasmon Resonance) : Measures direct binding affinity (K) to kinase domains.

- Cellular Assays : Use engineered cell lines with target kinase knockouts to confirm specificity.

- Data Normalization : Include positive controls (e.g., staurosporine) and normalize to DMSO vehicle effects. Contradictions may indicate off-target interactions or pH-dependent solubility issues .

Q. What strategies optimize the compound’s aqueous solubility for in vivo studies without compromising potency?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases.

- Cocrystal Formation : Screen with coformers (e.g., succinic acid) to enhance solubility while maintaining crystallinity.

- Nanoformulation : Use PEGylated liposomes to encapsulate the compound, improving bioavailability .

Q. How do computational models predict metabolic stability, and what experimental validation is required?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or StarDrop to estimate CYP450 metabolism. Focus on fluorophenyl motifs, which may resist oxidation.

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and monitor via LC-MS/MS. Quantify major metabolites (e.g., hydroxylated derivatives) and compare to predictions .

Key Research Challenges

- Stereochemical Lability : The pyrrolidine ring’s hydroxyl group may undergo epimerization under acidic conditions. Monitor via periodic -NMR during storage .

- Fluorine-Mediated Interactions : The difluorophenyl group’s electron-withdrawing effects can alter binding kinetics in enzyme assays. Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.